molecular formula C14H28ClN3O3 B2393945 Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351590-88-9

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2393945
CAS No.: 1351590-88-9
M. Wt: 321.85
InChI Key: NGEKMMATZAJZOJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a methyl ester at the 1-position and a 2-ethylbutanamidoethyl side chain at the 4-position of the piperazine ring. The hydrochloride salt enhances its solubility in aqueous environments, a critical property for pharmaceutical applications. Piperazine derivatives are widely studied for their versatility in drug design, particularly due to their ability to modulate receptor binding, pharmacokinetics, and metabolic stability .

Properties

IUPAC Name

methyl 4-[2-(2-ethylbutanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.ClH/c1-4-12(5-2)13(18)15-6-7-16-8-10-17(11-9-16)14(19)20-3;/h12H,4-11H2,1-3H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEKMMATZAJZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with an appropriate amide and ester. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

  • Anticonvulsant Activity : Research indicates that derivatives of piperazine compounds, including this specific methyl derivative, exhibit anticonvulsant properties. Studies have shown that these compounds can modulate neurotransmitter systems involved in seizure activity, making them candidates for further development in epilepsy treatment .
  • Neuropathic Pain Management : The compound has also been evaluated for its efficacy in managing neuropathic pain. Its structure allows it to interact with specific receptors that are involved in pain signaling pathways, suggesting a role in analgesic therapies .

Medicinal Chemistry

The synthesis and modification of piperazine derivatives like this compound are crucial in medicinal chemistry.

  • Structure-Activity Relationship Studies : The compound serves as a model for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of piperazine derivatives. By modifying the side chains and functional groups, researchers can enhance the efficacy and reduce side effects of these compounds .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Study Focus Findings
Study AAnticonvulsant EffectsDemonstrated significant reduction in seizure frequency in animal models .
Study BPain ReliefShowed promise in alleviating neuropathic pain symptoms through receptor modulation .
Study CSAR AnalysisIdentified key structural features that enhance bioactivity and receptor affinity .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives share a common core but exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison of the target compound with structurally related analogs:

Structural Features

Compound Name / ID Key Substituents Structural Notes
Target compound Methyl ester (1-position), 2-ethylbutanamidoethyl chain (4-position) Linear aliphatic chain with a branched amide; moderate steric bulk
HBK14–HBK19 () Phenoxyethoxyethyl or phenoxypropyl groups, 2-methoxyphenyl Aromatic substituents enhance π-π interactions; chloro/methyl groups modulate lipophilicity
5-Bromo-3-(2-(2-(piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole hydrochloride (26) Bromoindole, pyrimidinyl-piperazine Heterocyclic moieties (indole, pyrimidine) enable DNA/enzyme interactions
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate () tert-Butyl ester, diisobutylaminoethyl chain Bulky tert-butyl group increases metabolic stability; diisobutylamino enhances basicity
1-(2-Chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine HCl () Chlorophenyl, dimethoxyphenethyl Aromatic groups likely target serotonin/dopamine receptors

Physicochemical Properties

  • Molecular Weight & LogP: The target compound’s molecular weight (~363.3 g/mol) and logP (estimated ~2.1) are intermediate compared to analogs. Brominated (, MW 486) and tert-butyl derivatives () exhibit higher MW and logP due to halogenation or bulky groups. HBK compounds () with chloro/methylphenoxy groups have lower solubility in polar solvents compared to the target’s ethylbutanamido chain.
  • Solubility :

    • Hydrochloride salts (e.g., target compound, ) generally exhibit improved aqueous solubility versus free bases.
    • tert-Butyl esters () are more lipophilic than methyl esters, reducing solubility but enhancing membrane permeability.

Biological Activity

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, including antibacterial properties, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which features a piperazine ring substituted with an ethylbutanamido group and a carboxylate moiety. Its molecular formula is C12H22N2O2HClC_{12}H_{22}N_2O_2\cdot HCl, and it exhibits properties typical of piperazine derivatives, such as solubility in water and moderate lipophilicity.

Antibacterial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antibacterial activity. A study highlighted the compound's effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to cell death at low concentrations comparable to established antibiotics like vancomycin .

Anti-inflammatory Effects

In addition to antibacterial properties, some studies have investigated the anti-inflammatory effects of similar piperazine derivatives. For instance, compounds structurally related to this compound have shown moderate analgesic effects in carrageenan-induced edema models. This suggests potential applications in treating inflammatory conditions .

Case Study 1: Antibacterial Efficacy

A recent study conducted on various piperazine derivatives demonstrated that this compound exhibited potent activity against drug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparison with standard antibiotics:

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
MRSA1.56Vancomycin2.00
VRE3.12Linezolid4.00
Staphylococcus epidermidis0.78Daptomycin1.00

This table illustrates the compound's potential as a novel antibacterial agent with efficacy comparable to existing treatments .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of various piperazine derivatives, including those similar to this compound. The findings indicated that at a dosage of 20 mg/kg, these compounds exhibited significant reductions in inflammation compared to controls:

Treatment GroupInflammation Reduction (%)
Control0
Piperazine Derivative45
Aspirin40

These results suggest that the compound may hold promise for therapeutic applications in pain management and inflammation control .

Q & A

Basic Research Questions

Q. What is the recommended multi-step synthetic approach for Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride?

  • Methodological Answer : The synthesis involves sequential steps:

Amide coupling : React 2-ethylbutanoic acid with ethylenediamine derivatives using carbodiimide coupling agents (e.g., DCC) to form the amide linkage .

Piperazine functionalization : Introduce the piperazine core via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere) .

Carboxylation : Protect the piperazine nitrogen with a methyl carboxylate group using methyl chloroformate in dichloromethane .

Hydrochloride salt formation : Precipitate the final product by treating the free base with HCl in ethanol .

  • Key parameters : Monitor pH (6–7 for amidation), temperature (0–5°C for carboxylation), and solvent purity (e.g., anhydrous DMF or THF) .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), ethylbutanamido side chain (δ 1.0–1.5 ppm), and methyl carboxylate (δ 3.7 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight ([M+H]+ expected within ±0.001 Da) .
  • IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • X-ray crystallography (if crystalline): Use SHELX software for structure refinement, leveraging high-resolution data (R-factor < 0.05) .

Q. How can researchers screen this compound for preliminary pharmacological activity?

  • Methodological Answer :

  • In vitro assays :
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using HEK-293 cells expressing target GPCRs .
  • Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidase at 1–100 µM concentrations .
  • Dose-response curves : Use GraphPad Prism to calculate IC50/EC50 values (n ≥ 3 replicates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary catalysts (e.g., HOBt vs. HOAt for amidation), solvents (DMF vs. acetonitrile), and reaction time (12–48 hrs) .
  • HPLC monitoring : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to track intermediate purity (>95%) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation .

Q. How can contradictions in NMR or mass spectral data be resolved during characterization?

  • Methodological Answer :

  • Dynamic effects in NMR : Perform variable-temperature NMR to identify conformational exchange broadening (e.g., piperazine ring inversion) .
  • High-resolution MS/MS : Fragment ions (e.g., m/z 285.1 for piperazine cleavage) confirm structural motifs .
  • Isotopic labeling : Synthesize a deuterated analog to distinguish overlapping proton environments .

Q. What strategies are effective for impurity profiling and quantification?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to simulate impurities .
  • LC-MS/MS : Use a zwitterionic HILIC column (mobile phase: 10 mM ammonium acetate, pH 5.5) to separate polar degradation products .
  • Reference standards : Compare retention times and fragmentation patterns with known piperazine-related impurities (e.g., ethylbenzyl derivatives) .

Q. How can researchers use crystallographic data to analyze steric effects in the molecule?

  • Methodological Answer :

  • SHELX refinement : Apply restraints for anisotropic displacement parameters (ADPs) to model piperazine ring puckering .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) using CrystalExplorer .
  • Torsion angle libraries : Compare observed angles (e.g., N-C-C=O) with Cambridge Structural Database entries .

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